molecular formula C15H10N2O4S B1524714 3-(Benzenesulfonyl)-8-nitroquinoline CAS No. 607743-07-7

3-(Benzenesulfonyl)-8-nitroquinoline

Cat. No. B1524714
M. Wt: 314.3 g/mol
InChI Key: SCIJASKGJCBCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08236947B2

Procedure details

A 2 L vessel was charged with 3-Iodo-8-nitroquinoline (D3) (70.8 g, 236 mmol), copper (I) iodide (2.25 g, 11.8 mmol, 5 mol %), potassium phosphate (100 g, 472 mmol, 2 eq), ethylene glycol (0.71 L, 10 vol) and benzenethiol (36.2 ml, 354 mmol). The mixture was stirred and heated at 80° C. for 3.5 hours. The reaction mixture was cooled to 20° C. then H2O (700 ml) and dichloromethane (700 ml) were added, the mixture was stirred for 5 minutes then the lower organic layer was removed (contained solids). Charcoal (35.4 g, Norit SX) was added to the organic layer and the mixture was stirred at room temperature for 15 min then filtered through GF/F filter paper. The filter cake was rinsed with dichloromethane (140 ml) and the combined filtrate was washed with H2O (350 ml). The resulting dichloromethane solution was added to a suspension of magnesium monoperoxyphthalic acid hexahydrate (210 g, 424 mmol, 1.8 eq) in a mixture of dichloromethane (700 ml) and methanol (140 ml) over 45 minutes maintaining 18° C.<23° C. The resulting mixture was stirred rapidly for 2.25 hours at 20° C. to 23° C., then 10% w/v aqueous sodium sulfite (700 ml) was added over 15 minutes. the mixture was separated and treated with saturated aqueous sodium bicarbonate (280 ml). The mixture was stirred for 20 min before the layers were allowed to settle. The lower organic layer was removed, washed with water (280 ml), then concentrated at atmospheric pressure to ˜210 ml. The resulting mixture was cooled to 0° C., stirred for 2 hrs then filtered. The filter cake was washed with cold (0-5° C.) dichloromethane (70 ml) then dried in vacuo at 25 to 40° C. to give the title compound (D4) as a light yellow solid in 64-66% yield, identical spectroscopically to that prepared by the earlier method.
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
70.8 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
36.2 mL
Type
reactant
Reaction Step Two
Quantity
2.25 g
Type
catalyst
Reaction Step Two
Quantity
0.71 L
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
magnesium monoperoxyphthalic acid hexahydrate
Quantity
210 g
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[N+:12]([O-:14])=[O:13].P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(S)C=CC=CC=1.O.O.O.O.O.O.C(OO)(=O)[C:37]1[C:38](=[CH:42][CH:43]=[CH:44][CH:45]=1)C(O)=O.[Mg].[S:50]([O-])([O-:52])=[O:51].[Na+].[Na+]>ClCCl.CO.[Cu]I.O.C(O)CO>[N+:12]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[N:4]=[CH:3][C:2]([S:50]([C:37]1[CH:38]=[CH:42][CH:43]=[CH:44][CH:45]=1)(=[O:52])=[O:51])=[CH:11]2)([O-:14])=[O:13] |f:1.2.3.4,6.7.8.9.10.11.12.13,14.15.16|

Inputs

Step One
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
70.8 g
Type
reactant
Smiles
IC=1C=NC2=C(C=CC=C2C1)[N+](=O)[O-]
Name
Quantity
100 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
36.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
2.25 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.71 L
Type
solvent
Smiles
C(CO)O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
magnesium monoperoxyphthalic acid hexahydrate
Quantity
210 g
Type
reactant
Smiles
O.O.O.O.O.O.C(C=1C(C(=O)O)=CC=CC1)(=O)OO.[Mg]
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the lower organic layer was removed (contained solids)
ADDITION
Type
ADDITION
Details
Charcoal (35.4 g, Norit SX) was added to the organic layer
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
then filtered through GF/F
FILTRATION
Type
FILTRATION
Details
filter paper
WASH
Type
WASH
Details
The filter cake was rinsed with dichloromethane (140 ml)
WASH
Type
WASH
Details
the combined filtrate was washed with H2O (350 ml)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining 18° C.<23° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred rapidly for 2.25 hours at 20° C. to 23° C.
Duration
2.25 h
ADDITION
Type
ADDITION
Details
was added over 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the mixture was separated
ADDITION
Type
ADDITION
Details
treated with saturated aqueous sodium bicarbonate (280 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 min before the layers
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The lower organic layer was removed
WASH
Type
WASH
Details
washed with water (280 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at atmospheric pressure to ˜210 ml
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The filter cake was washed with cold (0-5° C.) dichloromethane (70 ml)
CUSTOM
Type
CUSTOM
Details
then dried in vacuo at 25 to 40° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.